molecular formula C9H8N4O2 B8716940 2-Methoxy-5-tetrazol-1-yl-benzaldehyde

2-Methoxy-5-tetrazol-1-yl-benzaldehyde

Cat. No. B8716940
M. Wt: 204.19 g/mol
InChI Key: PITHNUWDJUJELK-UHFFFAOYSA-N
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Patent
US05843966

Procedure details

Active manganese dioxide (77 mg) was added to a stirred solution of 2methoxy-5-(tetrazol-1-yl) phenylmethanol (40 mg) in tetrahydrofuran (1 ml). After 30 min the mixture was heated in an oil-bath at 70°. After a further 30 min, active manganese dioxide (67 mg) was added. After a further 1 h the mixture was allowed to cool and then filtered. The filtrate was evaporated to give the title compound as a yellow solid (33 mg); nmr, δ(d6 -DMSO), 4.4 (s,3H), 7.53 (d,1H, J=ca 10 Hz), 8.12-8.23 (m, 2H), 10.12 (s,1H), 10.40 (s,1H).
Name
2methoxy-5-(tetrazol-1-yl) phenylmethanol
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[N:12][N:11]=[N:10]2)=[CH:5][C:4]=1[CH2:14][OH:15]>O1CCCC1.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[N:12][N:11]=[N:10]2)=[CH:5][C:4]=1[CH:14]=[O:15] |f:2.3.4|

Inputs

Step One
Name
2methoxy-5-(tetrazol-1-yl) phenylmethanol
Quantity
40 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1N=NN=C1)CO
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
77 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
67 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 30 min the mixture was heated in an oil-bath at 70°
Duration
30 min
WAIT
Type
WAIT
Details
After a further 1 h the mixture was allowed
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)N1N=NN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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